molecular formula C10H10N2O4S B3196746 [[(2-Cyanophenyl)sulfonyl](methyl)amino]acetic acid CAS No. 1000931-63-4

[[(2-Cyanophenyl)sulfonyl](methyl)amino]acetic acid

Cat. No.: B3196746
CAS No.: 1000931-63-4
M. Wt: 254.26 g/mol
InChI Key: LXMBCBUAKUOGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Cyanophenyl)sulfonylamino]acetic acid: is an organic compound with the molecular formula C10H10N2O4S. This compound is characterized by the presence of a sulfonyl group attached to a cyanophenyl ring and an aminoacetic acid moiety. It is primarily used in biochemical research, particularly in the field of proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Cyanophenyl)sulfonylamino]acetic acid typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzonitrile, undergoes nitration to form 2-cyanonitrobenzene.

    Reduction: The nitro group in 2-cyanonitrobenzene is reduced to an amino group, yielding 2-cyanoaniline.

    Sulfonylation: 2-cyanoaniline is then reacted with methanesulfonyl chloride in the presence of a base to form [(2-cyanophenyl)sulfonylamino]acetic acid.

Industrial Production Methods

In industrial settings, the production of [(2-Cyanophenyl)sulfonylamino]acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(2-Cyanophenyl)sulfonylamino]acetic acid can undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Oxidation typically yields sulfonic acid derivatives.

    Reduction: Reduction can produce amine derivatives.

    Substitution: Substitution reactions result in various substituted aminoacetic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2-Cyanophenyl)sulfonylamino]acetic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is used to study protein interactions and functions. Its unique structure allows it to act as a probe in various biochemical assays.

Medicine

In the medical field, [(2-Cyanophenyl)sulfonylamino]acetic acid is investigated for its potential therapeutic applications. It is being explored as a candidate for drug development, particularly in targeting specific enzymes and receptors.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [(2-Cyanophenyl)sulfonylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit or activate these targets, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Cyanophenyl)sulfonyl]aminoacetic acid
  • (2-Cyanophenyl)sulfonylamino]acetic acid
  • (2-Cyanophenyl)sulfonylamino]acetic acid

Uniqueness

What sets [(2-Cyanophenyl)sulfonylamino]acetic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the cyanophenyl and sulfonyl groups allows for versatile reactivity and binding capabilities, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

2-[(2-cyanophenyl)sulfonyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-12(7-10(13)14)17(15,16)9-5-3-2-4-8(9)6-11/h2-5H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMBCBUAKUOGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[[(2-Cyanophenyl)sulfonyl](methyl)amino]acetic acid
Reactant of Route 2
Reactant of Route 2
[[(2-Cyanophenyl)sulfonyl](methyl)amino]acetic acid
Reactant of Route 3
Reactant of Route 3
[[(2-Cyanophenyl)sulfonyl](methyl)amino]acetic acid
Reactant of Route 4
Reactant of Route 4
[[(2-Cyanophenyl)sulfonyl](methyl)amino]acetic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[[(2-Cyanophenyl)sulfonyl](methyl)amino]acetic acid
Reactant of Route 6
Reactant of Route 6
[[(2-Cyanophenyl)sulfonyl](methyl)amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.